molecular formula C10H14FNO B1411204 2-Butoxy-3-fluoroaniline CAS No. 1564668-71-8

2-Butoxy-3-fluoroaniline

Cat. No.: B1411204
CAS No.: 1564668-71-8
M. Wt: 183.22 g/mol
InChI Key: XEANITLSHJRLOA-UHFFFAOYSA-N
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Description

2-Butoxy-3-fluoroaniline is an organic compound that belongs to the class of anilines and substituted anilines It is characterized by the presence of a butoxy group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-3-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The butoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Butoxy-3-fluoroaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-fluoroaniline involves its interaction with specific molecular targets. The presence of the butoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    2-Fluoroaniline: Lacks the butoxy group, making it less hydrophobic and potentially altering its reactivity and applications.

    3-Butoxyaniline: Does not have the fluorine atom, which can affect its electronic properties and chemical behavior.

    2-Butoxy-4-fluoroaniline: The position of the fluorine atom is different, which can influence the compound’s steric and electronic characteristics.

Uniqueness: 2-Butoxy-3-fluoroaniline is unique due to the specific positioning of the butoxy and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-butoxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANITLSHJRLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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